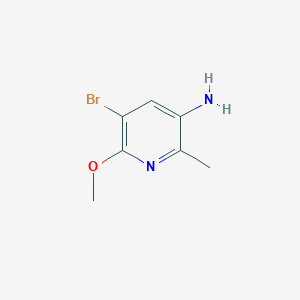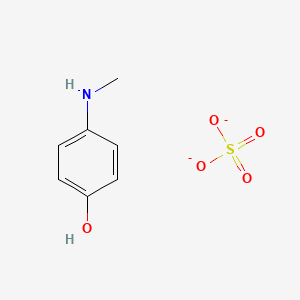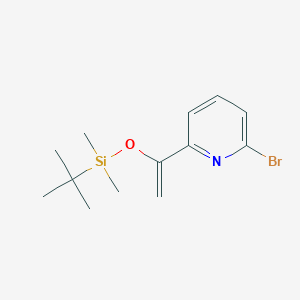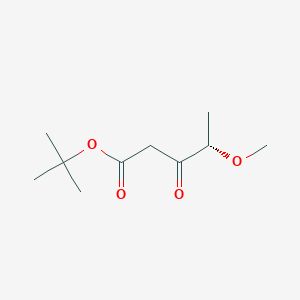
Osm-smi-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Osm-smi-8 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of a heterocyclic core, which is then functionalized with various substituents to achieve the desired biological activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are implemented at each step to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Osm-smi-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol .
Applications De Recherche Scientifique
Osm-smi-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of oncostatin M signaling pathways.
Biology: Investigated for its effects on cell signaling, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in preventing metastasis and tumor progression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
Osm-smi-8 exerts its effects by binding to oncostatin M and preventing its interaction with its receptor, oncostatin M receptor. This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation, migration, and survival. The molecular targets include the signal transducer and activator of transcription 3 (STAT3) and other related pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
SMI-10B: Another small molecule inhibitor targeting oncostatin M signaling, but with different binding pockets and interaction modes.
OSM-SMI-8N1: A nitro-modified derivative of Osm-smi-8, showing increased inhibition of oncostatin M signaling
Uniqueness
This compound is unique due to its potent inhibition of oncostatin M and its potential for cancer research. Its ability to disrupt multiple signaling pathways makes it a valuable tool in understanding and combating cancer progression .
Propriétés
Formule moléculaire |
C28H20N2O4S2 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(2Z,4E)-2-[2-[4-[(1Z,3E)-1-carboxy-4-phenylbuta-1,3-dienyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C28H20N2O4S2/c31-27(32)21(15-7-13-19-9-3-1-4-10-19)23-17-35-25(29-23)26-30-24(18-36-26)22(28(33)34)16-8-14-20-11-5-2-6-12-20/h1-18H,(H,31,32)(H,33,34)/b13-7+,14-8+,21-15-,22-16- |
Clé InChI |
UJBUSAZATHWVAW-AEPXBALGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)O)/C2=CSC(=N2)C3=NC(=CS3)/C(=C/C=C/C4=CC=CC=C4)/C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C(C2=CSC(=N2)C3=NC(=CS3)C(=CC=CC4=CC=CC=C4)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


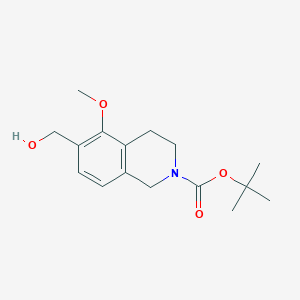
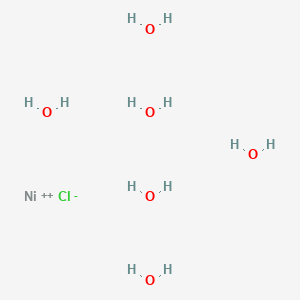

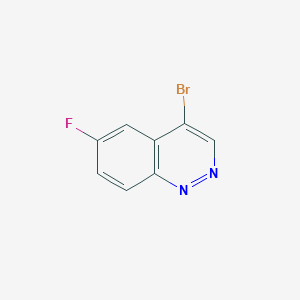
![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)

![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)

